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Compound of Interest

Compound Name: Sagittatoside C

Cat. No.: B3026906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

properties and stability of Sagittatoside C. Due to the limited availability of direct experimental

data for Sagittatoside C, this document also incorporates data from closely related flavonoid

glycosides and general principles to offer a predictive assessment. All quantitative data is

summarized for clarity, and detailed experimental protocols are provided as representative

methodologies.

Physicochemical Properties
Sagittatoside C is a flavonoid glycoside, a class of natural products known for their diverse

biological activities. Its core structure is a flavone aglycone linked to sugar moieties. The

precise arrangement of these sugars and other substituents dictates its chemical and physical

characteristics.

Structural and General Properties
A summary of the fundamental physicochemical properties of Sagittatoside C is presented in

Table 1.
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Property Value Source

Molecular Formula C₃₅H₄₂O₁₆ PubChem

Molecular Weight 718.7 g/mol PubChem
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Predicted XlogP 2.4 PubChem

Appearance

No Data Available (Typically

yellow powder for related

flavonoids)

-

Solubility
Direct experimental solubility data for Sagittatoside C is not readily available. However, based

on its structure as a glycoside, a general solubility profile can be inferred. Flavonoid glycosides

are generally soluble in polar organic solvents and aqueous mixtures.
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Solvent Predicted Solubility Rationale

Water Sparingly soluble to soluble

The presence of multiple

hydroxyl groups from the sugar

moieties increases water

solubility compared to the

aglycone. However, the large,

relatively nonpolar aglycone

can limit extensive solubility.

Methanol, Ethanol Soluble

These polar protic solvents are

effective at solvating the

hydroxyl groups of both the

sugar and aglycone portions of

the molecule.

Dimethyl Sulfoxide (DMSO) Soluble

A highly polar aprotic solvent

capable of dissolving a wide

range of polar and nonpolar

compounds.

Chloroform, Dichloromethane Sparingly soluble to insoluble

These nonpolar solvents are

generally poor at solvating the

highly polar sugar residues.

Ethyl Acetate Moderately soluble

Offers a balance of polarity

that can accommodate both

the flavonoid and sugar

components to some extent.

Melting Point
The melting point for Sagittatoside C has not been experimentally reported. Flavonoid

glycosides typically have high melting points, often decomposing at elevated temperatures due

to the thermal lability of the glycosidic bonds and the extensive hydrogen bonding network.

Spectroscopic Data
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Detailed spectroscopic analysis is crucial for the structural elucidation and quality control of

natural products. While specific spectra for Sagittatoside C are not publicly available, the

expected characteristics are outlined below.

1.4.1. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

a molecule. For Sagittatoside C (Molecular Weight: 718.7), the following characteristics are

expected in an ESI-MS analysis:

Ionization: It would readily form protonated molecules [M+H]⁺ at m/z 719.25 or sodium

adducts [M+Na]⁺ at m/z 741.24 in positive ion mode.

Fragmentation: Tandem MS (MS/MS) would likely show fragmentation patterns characteristic

of flavonoid C-glycosides, which often involve cleavages within the sugar moieties and loss

of water molecules, rather than simple loss of the entire sugar unit as seen with O-

glycosides.[1] Fragmentation of the related compound, Sagittatoside A, has been observed

with a transition from m/z 677.33 to 369.24, indicating the loss of a sugar moiety and

subsequent fragmentation of the aglycone.[2]

1.4.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would provide a map of all carbon atoms in the molecule. Based on its

structure, the approximate chemical shifts (δ) are predicted in Table 2.

Carbon Type Expected Chemical Shift (ppm)

Carbonyl (C=O) 170 - 185

Aromatic & Alkene Carbons 100 - 165

Anomeric Carbons (O-C-O) 95 - 105

Sugar Carbons (C-O) 60 - 85

Methoxy Carbon (-OCH₃) ~55

Aliphatic Carbons (CH, CH₂, CH₃) 10 - 40
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1.4.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands corresponding to the functional

groups present in Sagittatoside C, as detailed in Table 3.

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

Hydroxyl (-OH) O-H Stretch 3500 - 3200 (broad)

Alkene/Aromatic C-H C-H Stretch 3100 - 3000

Aliphatic C-H C-H Stretch 3000 - 2850

Carbonyl (C=O) C=O Stretch 1680 - 1640

Aromatic C=C C=C Stretch 1600 - 1450

C-O Bonds C-O Stretch 1300 - 1000

Stability of Sagittatoside C
Specific stability data for Sagittatoside C is not available in the current literature. The stability

of flavonoid glycosides is generally influenced by pH, temperature, and light.

pH Stability
Flavonoid glycosides tend to be most stable in slightly acidic conditions (pH 4-6).

Acidic Conditions (pH < 4): Strong acidic conditions can lead to the hydrolysis of glycosidic

bonds, although C-glycosides are generally more resistant to acid hydrolysis than O-

glycosides.

Alkaline Conditions (pH > 7): Basic conditions can cause degradation of the flavonoid

backbone through oxidation and rearrangement reactions. Studies on other glycosides have

shown that degradation rates increase with increasing pH in alkaline solutions.[3][4]

Thermal Stability
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Sagittatoside C is expected to be susceptible to thermal degradation. High temperatures can

lead to the cleavage of glycosidic bonds and degradation of the aglycone structure. For many

natural glycosides, degradation follows pseudo-first-order kinetics, with the rate of degradation

increasing with temperature.[5] It is advisable to store Sagittatoside C, both in solid form and

in solution, at low temperatures (e.g., -20°C for long-term storage) and protected from heat.

Photostability
Flavonoids can be sensitive to light, particularly UV radiation. Photodegradation can lead to the

formation of radicals and subsequent decomposition of the molecule. Therefore, it is

recommended to store Sagittatoside C in light-resistant containers and to handle it under

subdued light conditions to prevent photochemical degradation.

Experimental Protocols
The following are generalized protocols for the isolation and analysis of flavonoid glycosides

like Sagittatoside C from plant sources, such as Epimedium species.

Isolation and Purification of Sagittatoside C
This protocol outlines a typical workflow for extracting and purifying Sagittatoside C from plant

material.
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Extraction

Purification

Dried Epimedium Plant Material

Maceration or Soxhlet Extraction
(e.g., with 70% Ethanol)

Filtration to remove solid residue

Rotary Evaporation
to yield crude extract

Column Chromatography
(e.g., Silica Gel or Macroporous Resin)

Liquid-liquid partitioning (optional)

Fraction Collection based on TLC

Preparative HPLC
(e.g., C18 column)

Pure Sagittatoside C

Click to download full resolution via product page

Caption: General workflow for the isolation and purification of Sagittatoside C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b3026906?utm_src=pdf-body-img
https://www.benchchem.com/product/b3026906?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Extraction: Dried and powdered plant material is extracted with a polar solvent system,

typically an ethanol/water mixture, to efficiently extract glycosides.

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

Column Chromatography: The crude extract is subjected to column chromatography to

separate compounds based on polarity. A gradient elution is often employed.

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer

Chromatography (TLC). Fractions containing the target compound are pooled.

Preparative HPLC: Further purification is achieved using preparative High-Performance

Liquid Chromatography (HPLC) to isolate Sagittatoside C to a high degree of purity.

HPLC Analysis of Sagittatoside C
This protocol describes a representative analytical HPLC method for the quantification of

Sagittatoside C.

Sample Preparation Dissolve in Methanol
Filter through 0.45 µm filter

HPLC System C18 Column (e.g., 4.6 x 250 mm, 5 µm)
Column Temp: 30-35°C Detection UV-Vis Detector

(e.g., at 270 nm)
Mobile Phase (Gradient) A: Acetonitrile

B: Water with 0.1% Formic Acid

Quantification Integrate peak area
Compare to standard curve

Click to download full resolution via product page

Caption: Workflow for the HPLC analysis of Sagittatoside C.

Methodology:

Standard and Sample Preparation: A standard stock solution of purified Sagittatoside C is

prepared in methanol. Samples are also dissolved in methanol and filtered.
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Chromatographic Conditions: A reverse-phase C18 column is typically used. A gradient

elution with a mobile phase consisting of acetonitrile and acidified water allows for the

separation of flavonoids.

Detection: A UV-Vis detector is used for monitoring the elution, with a detection wavelength

set at the absorbance maximum for the flavonoid chromophore (typically around 270 nm).

Quantification: The concentration of Sagittatoside C in a sample is determined by

comparing the peak area to a calibration curve generated from standards of known

concentrations.

Involvement in Signaling Pathways
Currently, there is no published research that specifically elucidates the signaling pathways

modulated by Sagittatoside C. However, many flavonoid compounds are known to interact

with various cellular signaling cascades, suggesting potential areas of investigation for

Sagittatoside C.

For instance, other natural glycosides like Lanatoside C have been shown to induce apoptosis

and cell cycle arrest in cancer cells by modulating pathways such as MAPK, Wnt, and

PI3K/AKT/mTOR.[6][7] Flavonoids, in general, are often studied for their effects on pathways

related to inflammation (e.g., NF-κB signaling), oxidative stress (e.g., Nrf2 signaling), and cell

survival.

The diagram below illustrates a hypothetical framework for investigating the biological activity

of Sagittatoside C, based on pathways commonly affected by flavonoids.
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Potential Cellular Effects

Potential Signaling Pathways

Sagittatoside C

Antioxidant Activity Anti-inflammatory Apoptosis Induction Cell Cycle Arrest

Nrf2 Pathway NF-κB Pathway MAPK Pathway PI3K/AKT Pathway

Click to download full resolution via product page

Caption: Potential signaling pathways for investigation for Sagittatoside C.

This guide serves as a foundational resource for professionals working with Sagittatoside C.

As new research emerges, the specific properties and biological activities of this compound will

be further clarified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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